molecular formula C10H6Br2O2 B1351170 3,6-Dibromonaphthalene-2,7-diol CAS No. 96965-79-6

3,6-Dibromonaphthalene-2,7-diol

Cat. No. B1351170
CAS RN: 96965-79-6
M. Wt: 317.96 g/mol
InChI Key: UAECXNARJOIHAO-UHFFFAOYSA-N
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Description

3,6-Dibromonaphthalene-2,7-diol is a chemical compound with the molecular formula C10H6Br2O2 . It has a molecular weight of 317.96 g/mol . The IUPAC name for this compound is 3,6-dibromo-2,7-naphthalenediol .


Molecular Structure Analysis

The InChI code for 3,6-Dibromonaphthalene-2,7-diol is 1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H . The Canonical SMILES representation is C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O .


Physical And Chemical Properties Analysis

3,6-Dibromonaphthalene-2,7-diol has a boiling point of 397.4°C at 760 mmHg . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 40.5 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Single Molecule Studies and Molecular Deformation

Research indicates that derivatives of dibromonaphthalene, such as 2,3-dibromonaphthalene, have been utilized to grow single crystals, which are highly suitable for optical single-molecule studies. These studies have unveiled molecular deformation effects within crystal structures, crucial for understanding molecular interactions and properties at the single-molecule level (Białkowska et al., 2017).

Detection of Metal Ions

The interaction between dibromonaphthalene derivatives and pyridyl amines has shown promising results in the selective detection of Hg^2+ and Ni^2+ ions. This application is particularly relevant in environmental monitoring and the development of sensors for detecting heavy metal contamination (Aggrwal et al., 2021).

Optical and Electrochemical Properties

The synthesis of core-tetrasubstituted naphthalene diimides from dibromonaphthalene derivatives has provided insights into their optical and electrochemical properties. These properties are essential for the development of novel materials for electronic and photonic applications, demonstrating the versatility of dibromonaphthalene-based compounds in material science (Röger & Würthner, 2007).

Electronic Excited States and Charge Transfer

Studies on the electronic excited states of dibromonaphthalene single crystals have provided valuable information on charge transfer mechanisms and intermolecular interactions. This research is crucial for designing advanced materials with specific electronic properties, such as organic semiconductors and photovoltaic materials (Deperasińska et al., 2019).

Synthesis of Advanced Materials

The chemical reactivity and versatility of dibromonaphthalene derivatives have been exploited in the synthesis of advanced materials, including polymers and small molecules with specific functionalities. These materials have potential applications in various fields, including organic electronics, photovoltaics, and nanotechnology (Hu et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3,6-dibromonaphthalene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-7-1-5-2-8(12)10(14)4-6(5)3-9(7)13/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECXNARJOIHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383557
Record name 3,6-dibromonaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromonaphthalene-2,7-diol

CAS RN

96965-79-6
Record name 3,6-dibromonaphthalene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-2,7-dihydroxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
XX Wu, Y Wan, SW Ng - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The naphthalene fused ring of the title compound, C12H4Br2F6O6S2, is slightly buckled (rms deviation = 0.036 Å) along the common C—C bond and the benzene rings are twisted by …
Number of citations: 1 scripts.iucr.org
J Storch, M Bernard, J Sýkora… - European Journal of …, 2013 - Wiley Online Library
A new PtCl 2 /PtCl 4 ‐catalyzed hydroarylation/cycloisomerization cascade reaction leading to the formation of two aromatic or heteroaromatic rings in one step is reported. The strategy …
D Vogel, L Ornago, C Wegeberg… - Organic …, 2022 - thieme-connect.com
A modular access to 2,5-diaryl 6-hydroxyphenalenone derivatives is developed and demonstrated by a small series of 5 molecules. Within this series, the structures 1 and 2 expose …
Number of citations: 5 www.thieme-connect.com
LJ Wang, X Li, S Bai, YY Wang… - Journal of the American …, 2020 - ACS Publications
The properties of supramolecular structures are highly dependent on their metal-centered building blocks and organic linkers, thus the search for novel systems will lead to new …
Number of citations: 79 pubs.acs.org
GR Kiel - 2019 - search.proquest.com
Future developments in molecular carbon nanoscience will hinge on the availability of versatile synthetic strategies that enable rational control of properties. Since the majority of …
Number of citations: 0 search.proquest.com
SK Chen, HF Lin, X Wang, Y Yuan, JY Yin, XX Song - Food Chemistry: X, 2023 - Elsevier
In this study, ten pea (Pisum sativum L.) varieties were compared in their nutrient composition, phenolic compounds, antioxidant properties and their diversity were deciphered by …
Number of citations: 6 www.sciencedirect.com
B Laundon, GA Morrison - Chemical Communications (London), 1968 - pubs.rsc.org
THE plant glycoside haemocorin is one of a small group of natural products which have structures based on the phenalenone nucleus. Other members of this group are atrovenetin, l …
Number of citations: 1 pubs.rsc.org
M Schwertel, S Hillmann, H Meier - Helvetica Chimica Acta, 2013 - Wiley Online Library
C 2 ‐Symmetric hexahelicenes 3a–3g, which bear four or six alkoxy chains, were prepared in eight‐to‐nine reaction steps in high overall yields. The final step consisted of a twofold …
Number of citations: 4 onlinelibrary.wiley.com
C Wang - 2013 - search.proquest.com
Conjugated polymers (CPs) are a unique class of materials because they possess the electronic properties of semi-conductors and processability of polymers. Their electronic and …
Number of citations: 3 search.proquest.com

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